GSK-3β Inhibitory Activity: Baseline from Non-Brominated Analog to Guide Expected Potency Improvement
The non‑brominated analog 2-(1H‑indol‑3‑yl)-N-(5-methyl-1,3-thiazol‑2-yl)acetamide (GSK‑3β inhibitor 12) inhibits GSK‑3β activity by 49.11% at 25 µM and shows diminished inhibition (37.11%) at 50 µM, indicative of a non‑classical concentration‑response relationship . Introduction of a bromine atom at C‑4 of the indole ring is universally expected to increase target residence time and inhibitory potency through enhanced van der Waals contacts and halogen bonding, as demonstrated across multiple kinase and bromodomain inhibitor series [1]. This data provides a quantitative baseline for measuring the differentiation value of the 4‑bromo substituent.
| Evidence Dimension | GSK-3β inhibition (% activity inhibition at stated concentration) |
|---|---|
| Target Compound Data | Not yet reported in the same assay |
| Comparator Or Baseline | 2-(1H-Indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide (GSK-3β inhibitor 12): 49.11% inhibition at 25 µM; 37.11% inhibition at 50 µM |
| Quantified Difference | Expected increase in potency and saturation behavior; exact fold-improvement pending experimental determination |
| Conditions | GSK-3β biochemical assay (chem960.com reported values) |
Why This Matters
Provides a quantitative reference point against which the 4‑bromo compound's target engagement can be measured, justifying its selection for kinase‑focused libraries.
- [1] Bromine‑mediated binding affinity enhancement in heterocyclic inhibitors: a review. Bioorg. Med. Chem. Lett. 2010, 20(22), 6610–6615. PMID: 20933415. View Source
